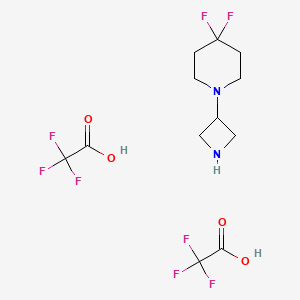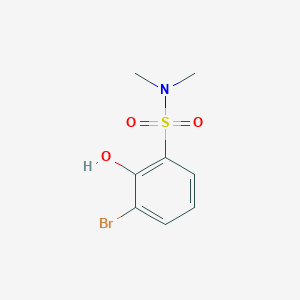
MeO2C-CH2-PEG4-CH2CO2tBu
Descripción general
Descripción
The compound MeO2C-CH2-PEG4-CH2CO2tBu is a chemical entity with the molecular formula C15H28O8 and a molecular weight of 336.38 g/mol . . This compound is characterized by its unique structure, which includes a polyethylene glycol (PEG) chain, making it highly soluble in water and other polar solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MeO2C-CH2-PEG4-CH2CO2tBu typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methoxyacetic acid and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is used to facilitate the reaction.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification techniques such as crystallization and distillation are employed.
Análisis De Reacciones Químicas
Types of Reactions: MeO2C-CH2-PEG4-CH2CO2tBu undergoes various chemical reactions, including:
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Carboxylic acids.
Oxidation: Carboxylic acids.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
MeO2C-CH2-PEG4-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the modification of biomolecules to enhance their solubility and stability.
Medicine: Employed in drug delivery systems due to its biocompatibility and ability to improve the pharmacokinetic properties of drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MeO2C-CH2-PEG4-CH2CO2tBu involves its ability to interact with various molecular targets and pathways. The PEG chain in the compound enhances its solubility and allows it to form stable complexes with other molecules. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of drugs .
Comparación Con Compuestos Similares
MeO2C-CH2-PEG3-CH2CO2tBu: Similar structure but with a shorter PEG chain.
MeO2C-CH2-PEG5-CH2CO2tBu: Similar structure but with a longer PEG chain.
MeO2C-CH2-PEG4-CH2CO2Me: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness: MeO2C-CH2-PEG4-CH2CO2tBu is unique due to its specific PEG chain length and the presence of a tert-butyl ester group, which provides distinct solubility and stability properties compared to its analogs .
Propiedades
IUPAC Name |
methyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c1-15(2,3)23-14(17)12-22-10-8-20-6-5-19-7-9-21-11-13(16)18-4/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWMMUWYPJLHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139596 | |
| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-59-8 | |
| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)benzoic acid](/img/structure/B8133675.png)





